Clinical Efficacy in Herpes Labialis: Thymopentin vs. Placebo
In a randomized, double-blind, placebo-controlled multicenter study of patients with frequent relapses of herpes labialis, thymopentin (50 mg subcutaneously, 3 times/week for 6 weeks) significantly outperformed placebo. Thymopentin extended the symptom-free period from 2.1 to 20.9 weeks, while placebo extended it only from 2.4 to 11.2 weeks [1]. The number of relapses per month was reduced from 1.6 to 0.4 in the thymopentin group, compared to a reduction from 1.4 to 0.8 in the placebo group [1].
| Evidence Dimension | Duration of longest symptom-free period |
|---|---|
| Target Compound Data | Extended from 2.1 weeks to 20.9 weeks (p = 0.000) |
| Comparator Or Baseline | Placebo: Extended from 2.4 weeks to 11.2 weeks |
| Quantified Difference | Thymopentin increased the symptom-free period by 18.8 weeks vs. 8.8 weeks for placebo (net benefit of 10.0 weeks) |
| Conditions | Randomized, double-blind, placebo-controlled multicenter trial; 36 subjects with recurrent herpes labialis; 50 mg thymopentin s.c. 3x/week for 6 weeks |
Why This Matters
This direct clinical evidence demonstrates a clear, statistically significant advantage of thymopentin over placebo in a specific patient population, justifying its selection for research on recurrent viral infections.
- [1] Bolla, K., et al. Prevention of recurrences in frequently relapsing herpes labialis with thymopentin. A randomized double-blind placebo-controlled multicenter study. Surv Immunol Res, 1985, 4 Suppl 1, 37-47. DOI: 10.1007/BF02919055. PMID: 3898291. View Source
